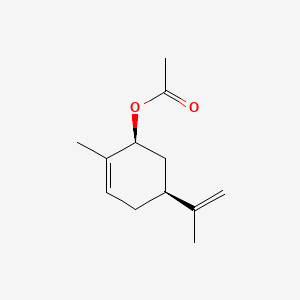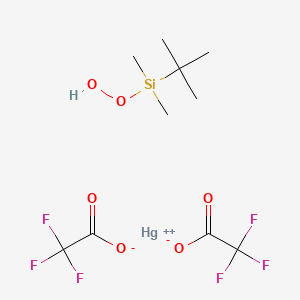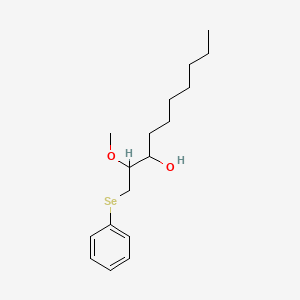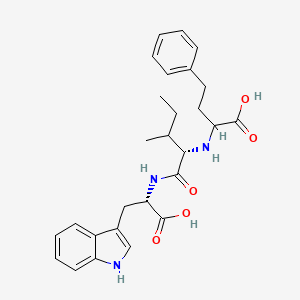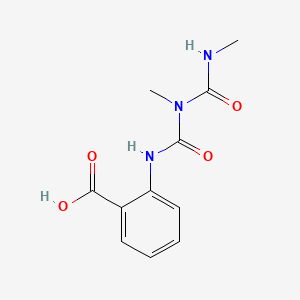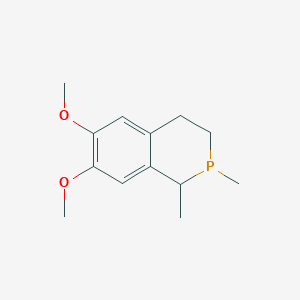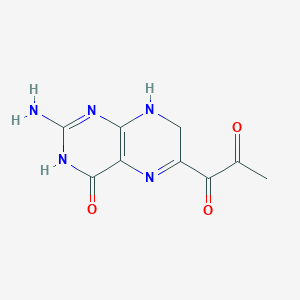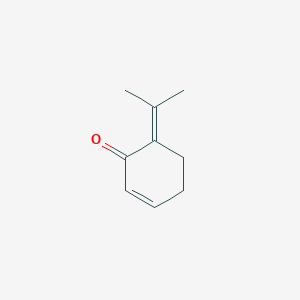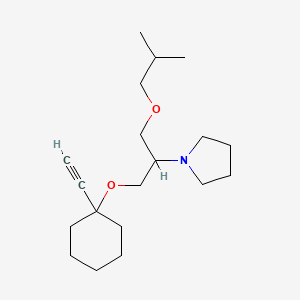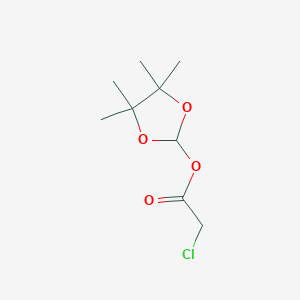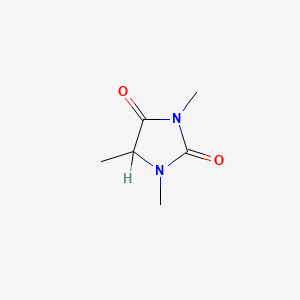
1,3,5-Trimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethylimidazolidine-2,4-dione is a cyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of imidazolidine-2,4-dione, characterized by three methyl groups attached to the nitrogen atoms and the carbon atom at position 5. This compound is known for its stability and versatility in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of trimethylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazolidine ring . Another method includes the condensation of urea with acetone, followed by cyclization under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis. This method allows for the efficient and scalable production of the compound with high yields and purity. The process typically includes the reaction of dimethylamine with glyoxal, followed by cyclization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1,3,5-Trimethylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,3,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylimidazolidine-2,4-dione: Lacks one methyl group compared to 1,3,5-trimethylimidazolidine-2,4-dione.
1,5,5-Trimethylimidazolidine-2,4-dione: Has a different substitution pattern on the imidazolidine ring.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of one nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and versatility make it valuable in various applications, from catalysis to pharmaceuticals .
Propriétés
Numéro CAS |
80029-12-5 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
1,3,5-trimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(9)8(3)6(10)7(4)2/h4H,1-3H3 |
Clé InChI |
LRBZCVZSIVOKEB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=O)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



